

# CAS number 30533-55-2 characterization

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *1-Chloro-2-methylpropan-2-amine*

Cat. No.: B8737033

[Get Quote](#)

An In-Depth Technical Guide to N-Desethyl-amodiaquine (CAS 30533-55-2): The Principal Active Metabolite of Amodiaquine

## Abstract

N-Desethyl-amodiaquine (DEAQ), identified by CAS number 30533-55-2, is the principal and biologically active metabolite of the 4-aminoquinoline antimalarial drug, amodiaquine. Following oral administration of amodiaquine, it is rapidly and extensively converted in the liver to DEAQ. [1][2] Due to its significantly longer elimination half-life and sustained plasma concentrations compared to the parent drug, DEAQ is responsible for the majority of the therapeutic antimalarial activity and is a key determinant of treatment efficacy.[3][4][5] Consequently, the accurate characterization and quantification of DEAQ are paramount for pharmacokinetic studies, bioequivalence testing, metabolism research, and understanding the toxicology associated with amodiaquine therapy.[1] This technical guide provides a comprehensive overview of the physicochemical properties, pharmacological profile, mechanism of action, and key analytical and biological workflows for the characterization of N-Desethyl-amodiaquine, designed for researchers, scientists, and drug development professionals.

## Core Identity and Physicochemical Properties

N-Desethyl-amodiaquine is the product of N-de-ethylation of amodiaquine, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP2C8 in the liver.[6][7] This biotransformation is critical, as it converts the rapidly cleared prodrug, amodiaquine, into the pharmacologically active and more stable metabolite, DEAQ.[4][7]

| Property                | Data                                                           | Source(s) |
|-------------------------|----------------------------------------------------------------|-----------|
| CAS Number              | 30533-55-2 (Base); 79049-30-2 (Dihydrochloride)                | [8]       |
| Chemical Name           | 4-[(7-Chloro-4-quinolinyl)amino]-2-[(ethylamino)methyl]-phenol | [8]       |
| Synonyms                | Desethylamodiaquine, DEAQ                                      | [1][4][9] |
| Molecular Formula       | C <sub>18</sub> H <sub>18</sub> ClN <sub>3</sub> O             | [10][11]  |
| Molecular Weight        | 327.81 g/mol (Base); 400.7 g/mol (Dihydrochloride)             | [8][10]   |
| Appearance              | Crystalline Solid                                              | [8]       |
| Solubility              | Soluble in DMSO and Methanol                                   | [8]       |
| Purity (Reference Std.) | Typically ≥95% (HPLC)                                          | [1][8]    |

## Pharmacological Significance and Mechanism of Action

The clinical relevance of DEAQ stems from its pharmacokinetic profile and potent antiparasitic activity. While amodiaquine itself is about three times more potent, its rapid clearance means that the sustained concentrations of DEAQ are the primary driver of the overall therapeutic effect against malaria parasites.[3][12]

## Metabolic Bioactivation Pathway

Amodiaquine acts as a prodrug, undergoing rapid first-pass metabolism in the liver. The N-desethylation reaction is almost exclusively catalyzed by CYP2C8, making this pathway an excellent specific marker for in vitro assessment of CYP2C8 activity.[6][7][13]



[Click to download full resolution via product page](#)

Caption: Inhibition of heme detoxification pathway by N-Desethyl-amodiaquine.

## Role in Toxicology

The clinical use of amodiaquine is limited by rare but severe adverse effects, including hepatotoxicity and agranulocytosis. [3][14] This toxicity is not attributed to the parent drug or DEAQ directly, but to their further bioactivation into a reactive quinoneimine metabolite. [15][16] Given that the systemic exposure (AUC) to DEAQ can be up to 240-fold higher than that of amodiaquine, the bioactivation of DEAQ is considered a quantitatively more significant contributor to the formation of these toxic intermediates *in vivo*. [16]

# Applications in Research and Drug Development

High-purity N-Desethyl-amodiaquine is a critical reference standard for:

- Pharmacokinetic (PK) Studies: Quantifying DEAQ in plasma or blood is essential for evaluating amodiaquine's absorption, distribution, metabolism, and excretion (ADME) profile. [4][17]\*
- Bioanalytical Method Validation: Used as a primary standard to develop and validate robust analytical methods, such as HPLC and LC-MS/MS, for clinical and preclinical sample analysis. [18][19]\*
- In Vitro Efficacy Testing: Employed in cell-based assays to determine the 50% inhibitory concentration ( $IC_{50}$ ) against various strains of *P. falciparum*, helping to monitor drug resistance. [10][20]\*
- Drug Metabolism Research: Serves as a specific, high-affinity probe substrate for measuring the activity of the CYP2C8 enzyme, which is crucial for studying drug-drug interactions. [6][21]

## Analytical Characterization Workflows

The accurate characterization of DEAQ, whether as a pure reference standard or as a metabolite in a complex biological matrix, relies on a combination of separation science and detection techniques.



[Click to download full resolution via product page](#)

Caption: General analytical workflow for the characterization of DEAQ.

## Protocol 4.1: Purity Assessment by HPLC-UV

This protocol describes a representative method for assessing the purity of a DEAQ reference standard. The principle relies on separating DEAQ from potential impurities on a reversed-phase column, with detection by UV absorbance.

- Causality: A C18 (octadecylsilyl) stationary phase is chosen for its hydrophobicity, which effectively retains the moderately nonpolar DEAQ molecule. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer (ammonium formate), allows for the

controlled elution of the analyte. Formic acid is added to acidify the mobile phase (pH ~2.8-3.0), which ensures that the amine functionalities on DEAQ are protonated, leading to sharp, symmetrical peak shapes and reproducible retention times. [1][22] Step-by-Step Methodology:

- Instrumentation: HPLC system equipped with a UV detector, autosampler, and a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). [1]2. Mobile Phase Preparation:
  - Mobile Phase A: 20 mM ammonium formate in ultrapure water, adjusted to pH ~3.0 with formic acid.
  - Mobile Phase B: Acetonitrile (HPLC grade).
  - Self-Validation: Filter and degas both mobile phases prior to use to prevent pump blockages and baseline noise.
- Standard Solution Preparation:
  - Accurately weigh and dissolve the DEAQ reference standard in methanol or a mobile phase mixture to create a stock solution (e.g., 1 mg/mL).
  - Dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL). [1]4. Chromatographic Conditions:
    - Flow Rate: 1.0 mL/min. [1] \* Injection Volume: 10 µL. [1] \* Column Temperature: 30°C. [1] \* UV Detection Wavelength: 254 nm or 340 nm. [1][22] \* Elution: A gradient elution is typically used, for example: start at 15% B, ramp to 85% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 15% B. [1]5. Data Analysis:
      - Integrate the peak area of all detected peaks in the chromatogram.
      - Calculate purity using the area percent method: Purity (%) = (Area of DEAQ Peak / Total Area of All Peaks) \* 100.

## Protocol 4.2: Quantification in Biological Matrices by LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying DEAQ in complex biological matrices like plasma due to its superior sensitivity and selectivity. [18][23]

- Causality: This method achieves selectivity through two stages of mass filtering (Multiple Reaction Monitoring, MRM). A specific precursor ion (the molecular ion of DEAQ, m/z 328) is selected in the first quadrupole, fragmented, and then a specific product ion (m/z 283) is selected in the third quadrupole. [9] This specific transition is unique to DEAQ, eliminating interference from other matrix components. A stable isotope-labeled (SIL) internal standard, such as N-desethyl-amodiaquine-d5, is used to ensure trustworthiness. [19][20] The SIL standard co-elutes with DEAQ and experiences identical matrix effects and extraction losses, allowing for highly accurate and precise quantification by correcting for any variations during sample processing. [1] Step-by-Step Methodology:
- Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Sample Preparation (Protein Precipitation):
  - To a 100  $\mu$ L aliquot of plasma sample, add the internal standard solution (DEAQ-d5).
  - Add 300  $\mu$ L of cold acetonitrile to precipitate plasma proteins.
  - Vortex vigorously for 1 minute.
  - Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
  - Carefully transfer the supernatant to a new vial for injection. [9] 3. Chromatographic Conditions:
    - Column: Reversed-phase C18 or similar (e.g., Zorbax SB-CN, 50 x 4.6 mm, 3.5  $\mu$ m). [23] \*  
Mobile Phase A: 20 mM ammonium formate with 0.1% formic acid in water. [9][23] \*  
Mobile Phase B: Acetonitrile.
    - Flow Rate: 0.5 - 1.0 mL/min.
    - Elution: A fast gradient is typically employed to ensure high throughput.

- Mass Spectrometric Detection:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
  - MRM Transitions: Monitor the specific precursor → product ion transitions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Source(s)           |
|---------|---------------------|-------------------|---------------------|
| DEAQ    | 328                 | 283               | <a href="#">[9]</a> |

| DEAQ-d5 (IS) | 333 (approx.) | 283 (approx.) | [\[9\]](#)[\[20\]](#)||

- Data Analysis:

- Generate a calibration curve by plotting the ratio of the DEAQ peak area to the internal standard peak area against the known concentrations of prepared calibrators.
  - Quantify the concentration of DEAQ in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

## In Vitro Biological Assay Protocol

### Protocol 5.1: Antimalarial Activity (IC<sub>50</sub> Determination) Assay

This protocol outlines a method to determine the in vitro activity of DEAQ against *P. falciparum* using a parasite lactate dehydrogenase (pLDH) assay, which measures parasite viability. [\[24\]](#)

- Causality: The pLDH enzyme is essential for the parasite's anaerobic glycolysis and is released upon lysis of the parasites. Its activity can be measured colorimetrically, and the amount of pLDH activity is directly proportional to the number of viable parasites in the culture. This provides a robust and high-throughput method to assess the inhibitory effect of a compound.

Step-by-Step Methodology:

- Parasite Culture: Maintain a synchronous culture of a *P. falciparum* strain (e.g., 3D7) in human erythrocytes (O+ blood type) using standard RPMI-1640 medium supplemented with AlbuMAX and hypoxanthine at 37°C in a controlled gas environment (5% CO<sub>2</sub>, 5% O<sub>2</sub>, 90% N<sub>2</sub>).
- Drug Plate Preparation:
  - Prepare a stock solution of DEAQ in DMSO.
  - In a 96-well microtiter plate, perform a serial dilution of DEAQ to create a range of concentrations (e.g., from 1 nM to 1000 nM).
  - Include drug-free wells (negative control) and wells with lysed erythrocytes (background control).
- Assay Initiation:
  - Adjust the parasite culture to the ring stage with a parasitemia of ~0.5% and a hematocrit of 2%.
  - Add 200 µL of this parasite suspension to each well of the drug plate.
- Incubation: Incubate the plates for 72 hours under the standard culture conditions to allow for parasite maturation into schizonts. [24]5. pLDH Assay:
  - Freeze-thaw the plate multiple times to lyse the erythrocytes and release the pLDH enzyme.
  - In a separate plate, add 20 µL of the lysate from each well.
  - Add 100 µL of the pLDH assay reaction mix (containing Malstat reagent, NBT/PES solution).
  - Incubate in the dark at room temperature for 30 minutes.
  - Read the absorbance at 650 nm using a microplate reader.
- Data Analysis:

- Subtract the background absorbance from all readings.
- Normalize the data by expressing the absorbance in treated wells as a percentage of the drug-free control wells.
- Plot the percentage inhibition versus the log of the drug concentration and fit the data to a four-parameter logistic model to determine the  $IC_{50}$  value.

| P. falciparum Strain | Reported $IC_{50}$ of DEAQ | Source(s)                                 |
|----------------------|----------------------------|-------------------------------------------|
| 3D7                  | 25 nM                      | <a href="#">[10]</a> <a href="#">[20]</a> |
| V1/S                 | 97 nM                      | <a href="#">[10]</a> <a href="#">[20]</a> |

## Conclusion

N-Desethyl-amodiaquine (CAS 30533-55-2) is far more than a simple metabolite; it is the primary pharmacologically active entity responsible for the clinical efficacy of amodiaquine. Its unique pharmacokinetic profile and potent anti-parasitic mechanism of action make it a central molecule in the study of antimalarial drugs. For researchers in pharmacology, toxicology, and analytical chemistry, a thorough understanding of its properties and the robust methodologies for its characterization are essential. The protocols and data presented in this guide provide a validated framework for the accurate investigation and application of this critical compound in drug development and global health.

## References

- Amodiaquine Pathway, Pharmacokinetics - ClinPGx. PharmGKB. [\[Link\]](#)
- Amodiaquine Pathway, Pharmacokinetics - ClinPGx. Vertex AI Search.
- Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies. PubMed. [\[Link\]](#)
- Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substr
- Amodiaquine metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria tre
- Amodiaquine Clearance and Its Metabolism to N-Desethylamodiaquine Is Mediated by CYP2C8: A New High Affinity and Turnover Enzyme-Specific Probe Substr

- Pharmacokinetics of Amodiaquine and Desethylamodiaquine in Pregnant and Postpartum Women with Plasmodium vivax Malaria. PMC - NIH. [\[Link\]](#)
- Population Pharmacokinetics of the Antimalarial Amodiaquine: a Pooled Analysis To Optimize Dosing. Antimicrobial Agents and Chemotherapy - ASM Journals. [\[Link\]](#)
- What is the mechanism of Amodiaquine Hydrochloride?.
- The antimalarial drug amodiaquine stabilizes p53 through ribosome biogenesis stress, independently of its autophagy-inhibitory activity. NIH. [\[Link\]](#)
- Mechanism of action of Amodiaquine. AQ reduces the activities of...
- Amodiaquine PK/PD Study Group.
- Population Pharmacokinetics and Pharmacodynamic Considerations of Amodiaquine and Desethylamodiaquine in Kenyan Adults with Uncomplicated Malaria Receiving Artesunate-Amodiaquine Combination Therapy. Antimicrobial Agents and Chemotherapy - ASM Journals. [\[Link\]](#)
- Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hep
- BIO ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF AMODIAQUINE AND N-DESETHYL AMODIAQUINE IN HUMAN PLASMA BY LC-MS/MS. European Journal of Biomedical AND Pharmaceutical sciences. [\[Link\]](#)
- Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N-desethylamodiaquine. PMC - NIH. [\[Link\]](#)
- Selective and sensitive liquid chromatographic assay of amodiaquine and desethylamodiaquine in whole blood spotted on filter paper. PMC - NIH. [\[Link\]](#)
- High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology. NIH. [\[Link\]](#)
- A field-adapted HPLC method for determination of amodiaquine and its metabolite in whole blood dried on filter paper.
- The antimalarial amodiaquine causes autophagic-lysosomal and proliferative blockade sensitizing human melanoma cells to starv
- Amodiaquine – Knowledge and References. Taylor & Francis. [\[Link\]](#)
- HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC - NIH. [\[Link\]](#)
- (PDF) Amodiaquine Clearance and Its Metabolism toN-Desethylamodiaquine Is Mediated by CYP2C8: A New High Affinity and Turnover Enzyme-Specific Probe Substrate.
- Amodiaquine. LiverTox - NCBI Bookshelf - NIH. [\[Link\]](#)
- Amodiaquine-induced toxicity in isolated rat hepatocytes and the cytoprotective effects of taurine and/or N-acetyl cysteine. PMC - NIH. [\[Link\]](#)
- Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells.

- Structures of amodiaquine and desethylamodiaquine.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 2. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 3. [ClinPGx](http://clinpgx.org) [clinpgx.org]
- 4. Pharmacokinetics of Amodiaquine and Desethylamodiaquine in Pregnant and Postpartum Women with Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 6. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. N-desethyl Amodiaquine (hydrochloride) | CAS 79049-30-2 | Cayman Chemical | Biomol.com [biomol.com]
- 9. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 11. N-Desethyl amodiaquine | CymitQuimica [cymitquimica.com]
- 12. [taylorandfrancis.com](http://taylorandfrancis.com) [taylorandfrancis.com]
- 13. [researchgate.net](http://researchgate.net) [researchgate.net]
- 14. Amodiaquine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N-desethylamodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amodiaquine PK/PD Study Group | Infectious Diseases Data Observatory [iddo.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. storage.googleapis.com [storage.googleapis.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. caymanchem.com [caymanchem.com]
- 22. Selective and sensitive liquid chromatographic assay of amodiaquine and desethylamodiaquine in whole blood spotted on filter paper - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [CAS number 30533-55-2 characterization]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8737033#cas-number-30533-55-2-characterization\]](https://www.benchchem.com/product/b8737033#cas-number-30533-55-2-characterization)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)